Myristyl laurate Myristyl laurate
Brand Name: Vulcanchem
CAS No.: 22412-97-1
VCID: VC3705737
InChI: InChI=1S/C26H52O2/c1-3-5-7-9-11-13-14-15-17-19-21-23-25-28-26(27)24-22-20-18-16-12-10-8-6-4-2/h3-25H2,1-2H3
SMILES: CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC
Molecular Formula: C26H52O2
Molecular Weight: 396.7 g/mol

Myristyl laurate

CAS No.: 22412-97-1

Cat. No.: VC3705737

Molecular Formula: C26H52O2

Molecular Weight: 396.7 g/mol

* For research use only. Not for human or veterinary use.

Myristyl laurate - 22412-97-1

Specification

CAS No. 22412-97-1
Molecular Formula C26H52O2
Molecular Weight 396.7 g/mol
IUPAC Name tetradecyl dodecanoate
Standard InChI InChI=1S/C26H52O2/c1-3-5-7-9-11-13-14-15-17-19-21-23-25-28-26(27)24-22-20-18-16-12-10-8-6-4-2/h3-25H2,1-2H3
Standard InChI Key FNMPODAQERUMDD-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC

Introduction

Chemical Properties and Structure

Chemical Identity

Myristyl laurate is identified by several key parameters that define its chemical identity, as detailed in the following table:

PropertyValue
CAS Number22412-97-1
Chemical NameMyristyl laurate
SynonymsTetradecyl laurate, Myristyl dodecanoate, Tetradecyl dodecanoate, Lauric acid myristyl ester, Dodecanoic acid tetradecyl ester
Molecular FormulaC26H52O2
Molecular Weight396.69 g/mol
EINECS244-966-3
FDA UNII58U0NZN2BT
EPA RegistryDodecanoic acid, tetradecyl ester

Sources:

Physical Properties

The physical characteristics of myristyl laurate determine its behavior in formulations and applications:

PropertyValue
Boiling Point407°C (at 101,325 Pa)
Density0.85 at 20°C
Vapor Pressure0 Pa at 25°C
Water Solubility0.35 ng/L at 25°C
LogP11.7 at 25°C
Storage Temperature-20°C (recommended)
EWG's Food Scores1

Source:

Chemical Structure and Classification

Myristyl laurate is chemically classified as a non-ionic surfactant due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. The molecular structure features an ester linkage connecting the lauric acid component to the myristyl alcohol. This structural arrangement contributes to its emollient properties and ability to form protective barriers on skin surfaces. The long hydrocarbon chains in this molecule contribute to its hydrophobicity and ability to interact with skin lipids, making it effective in moisturizing applications.

Synthesis and Production Methods

Synthetic Pathways

The primary method for synthesizing myristyl laurate is through an esterification reaction, where myristyl alcohol reacts with lauric acid. This process can be facilitated through different catalytic approaches:

  • Acid-catalyzed esterification: Traditional approach using acid catalysts to facilitate the reaction between the alcohol and carboxylic acid

  • Enzymatic catalysis: Lipases are commonly employed for their specificity and ability to operate under mild conditions, resulting in high-purity products

The general esterification reaction involves the formation of an ester bond with the elimination of water:

Myristyl alcohol + Lauric acid → Myristyl laurate + Water

Natural Sources and Raw Materials

Myristyl laurate can be derived from natural sources rich in both myristyl alcohol and lauric acid components, including:

  • Palm kernel oil: Contains significant amounts of lauric acid and can be processed to obtain myristyl alcohol

  • Coconut oil: Rich in lauric acid and serves as a renewable source for industrial production

These natural oils serve as sustainable sources for the industrial production of myristyl laurate, aligning with growing consumer demand for naturally-derived cosmetic ingredients.

Industrial Production Considerations

For industrial applications requiring high purity and consistency, myristyl laurate is typically synthesized through controlled chemical processes. Manufacturing methods may include:

  • Batch esterification processes with purification steps

  • Continuous flow reactors for larger-scale production

  • Green chemistry approaches using recyclable catalysts or solvent-free conditions

The stock solution preparation for laboratory use of myristyl laurate can be calculated using the following reference table:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.5209 mL12.6043 mL25.2086 mL
5 mM0.5042 mL2.5209 mL5.0417 mL
10 mM0.2521 mL1.2604 mL2.5209 mL

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Applications and Uses

Cosmetic and Personal Care Applications

Myristyl laurate finds extensive application in the cosmetic and personal care industry, where it serves multiple functions:

  • Emollient: Provides moisturizing effects by forming a protective barrier on the skin that reduces water loss

  • Skin-conditioning agent: Enhances the texture and feel of products while providing moisture to maintain skin elasticity and softness

  • Texture enhancer: Improves the sensory attributes of formulations, creating pleasant skin feel

  • Stabilizer: Contributes to the stability of emulsions in various formulations

These properties make myristyl laurate a valuable ingredient in various personal care products, including moisturizing creams, lotions, lip products, and other skincare formulations requiring emollient properties.

Biological and Physiological Properties

Skin Interaction Mechanism

The mechanism by which myristyl laurate acts as an emollient involves its specific interaction with skin lipids. When applied topically, it forms a semi-occlusive barrier on the skin surface that helps:

  • Reduce transepidermal water loss

  • Enhance skin hydration by trapping moisture

  • Maintain skin elasticity and softness

  • Support the natural skin barrier function

Research findings indicate that formulations containing myristyl laurate exhibit improved moisture retention compared to those without it, making it a valuable ingredient in moisturizing products. This effect is attributed to its ability to integrate with the skin's natural lipid matrix.

Chemical Reactivity

As an ester, myristyl laurate can undergo various chemical reactions typical of this functional group, including:

  • Hydrolysis: Breaking of the ester bond in the presence of water, particularly under acidic or basic conditions

  • Transesterification: Exchange of the alcohol portion with another alcohol

  • Saponification: Reaction with strong bases to form carboxylic acid salts

The hydrolysis reaction is often utilized in laboratory settings for analyzing ester content, while transesterification processes are employed in various industrial applications.

Market Analysis and Industry Trends

Current Market Status

According to the market research report referenced in the search results, comprehensive data on the myristyl laurate market is available in the 2025 market report . This report appears to cover:

  • Global and regional market dynamics for myristyl laurate

  • Price trends and market valuations

  • Supply chain analysis

  • Major producers, suppliers, and consumers

  • Market forecasts and growth projections

The presence of detailed market research indicates commercial significance and ongoing industry interest in this compound and its applications .

Applications Driving Market Demand

The primary applications driving demand for myristyl laurate appear to be in the personal care and cosmetic industries, where its emollient and skin-conditioning properties make it valuable for formulations designed to improve skin hydration and texture. The increasing consumer preference for effective moisturizing products continues to support market growth for this ingredient.

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